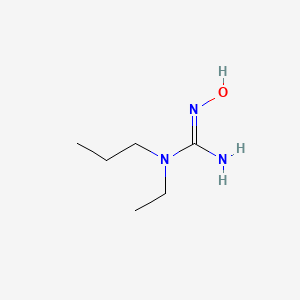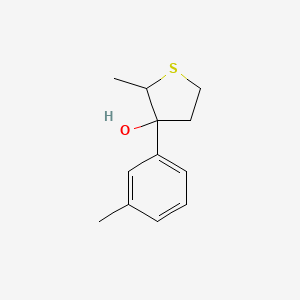
1-Ethyl-2-hydroxy-1-propylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-hydroxy-1-propylguanidine is an organic compound with the molecular formula C6H15N3O It is a guanidine derivative, characterized by the presence of an ethyl group, a hydroxy group, and a propyl group attached to the guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-hydroxy-1-propylguanidine can be synthesized through the reaction of an amine with an activated guanidine precursor. Commonly used guanidine precursors include thiourea derivatives and S-methylisothiourea. The reaction typically involves coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-hydroxy-1-propylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines with various functional groups.
Applications De Recherche Scientifique
1-Ethyl-2-hydroxy-1-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its biological activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-hydroxy-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2-hydroxy-1-propylamine
- 1-Ethyl-2-hydroxy-1-propylurea
- 1-Ethyl-2-hydroxy-1-propylthiourea
Comparison: 1-Ethyl-2-hydroxy-1-propylguanidine is unique due to its guanidine core, which imparts high basicity and the ability to form multiple hydrogen bonds. This makes it more versatile in biological applications compared to its analogs like 1-Ethyl-2-hydroxy-1-propylamine, which lacks the guanidine functionality .
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
1-ethyl-2-hydroxy-1-propylguanidine |
InChI |
InChI=1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
Clé InChI |
LFTZJAKXJITMHT-UHFFFAOYSA-N |
SMILES isomérique |
CCCN(CC)/C(=N/O)/N |
SMILES canonique |
CCCN(CC)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)




